ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound is characterized by the presence of a bromo group at the 3-position and a tert-butyl group at the 1-position of the pyrazole ring, along with an ethyl ester group at the 4-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as ethyl acetoacetate and hydrazine hydrate.
Reaction Steps: The process involves the formation of a pyrazole ring through the reaction of ethyl acetoacetate with hydrazine hydrate, followed by bromination and tert-butylation.
Conditions: The reaction is usually carried out under acidic conditions, and the bromination step requires the use of brominating agents like bromine or N-bromosuccinimide (NBS).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of reagents and solvents is optimized to minimize waste and improve yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in the formation of ethyl 3-tert-butyl-1H-pyrazole-4-carboxylate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) are used, often in polar aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Ethyl 3-tert-butyl-1H-pyrazole-4-carboxylate.
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Mechanism of Action
Target of Action
The primary targets of a compound are usually proteins such as enzymes or receptors. Pyrazole derivatives, for instance, have been found to bind with high affinity to multiple receptors . The specific target would depend on the exact structure of the compound and its functional groups.
Scientific Research Applications
Ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate has found applications in various fields of scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives have been studied for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its use in drug discovery and development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate is unique due to its specific structural features, such as the presence of the bromo and tert-butyl groups. Similar compounds include:
Ethyl 3-chloro-1-tert-butyl-1H-pyrazole-4-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group instead of tert-butyl.
Ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate: Similar structure but with an ethyl group instead of tert-butyl.
These compounds differ in their reactivity and biological activity due to the variations in their substituents.
Properties
IUPAC Name |
ethyl 3-bromo-1-tert-butylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O2/c1-5-15-9(14)7-6-13(10(2,3)4)12-8(7)11/h6H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMLQVCGOKDQKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1Br)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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